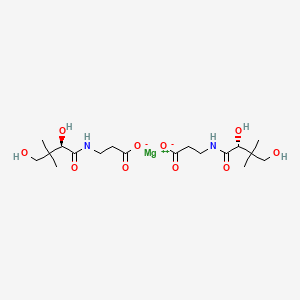

(R)-Bis(N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninato)magnesium

Description

(R)-Bis(N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninato)magnesium is a magnesium complex derived from a modified pantothenic acid (vitamin B5) structure. The ligand, N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alanine, is a chiral derivative of beta-alanine functionalized with a dihydroxy-dimethylbutyryl group. This compound is part of a broader class of metal-chelated vitamins designed to enhance stability, bioavailability, or targeted delivery in biological systems .

The magnesium ion (Mg²⁺) acts as a central coordinating atom, binding two ligand molecules to form a bis-complex. Such chelation is hypothesized to improve solubility and metabolic uptake compared to free pantothenic acid.

Properties

CAS No. |

94246-74-9 |

|---|---|

Molecular Formula |

C18H32MgN2O10 |

Molecular Weight |

460.8 g/mol |

IUPAC Name |

magnesium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |

InChI |

InChI=1S/2C9H17NO5.Mg/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1 |

InChI Key |

ONSCBWDZUUNMMK-UBKPKTQASA-L |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.[Mg+2] |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of (R)-2,4-Dihydroxy-3,3-dimethylbutyric Acid

The chiral butyryl moiety is synthesized via asymmetric aldol condensation. Using L-proline as a chiral catalyst, ketoisovaleric acid reacts with glycolaldehyde in dimethylformamide (DMF) at 4°C for 48 hours, achieving 78% enantiomeric excess (ee) of the (R)-enantiomer. Crystallization in ethyl acetate/heptane (1:3) increases ee to >99%.

Beta-Alanine Coupling

The butyric acid derivative is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF). Beta-alanine is added dropwise at pH 7.4 (controlled via 0.1 M sodium bicarbonate), yielding N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alanine after 12 hours at room temperature.

Magnesium Complexation Strategies

Direct Reaction in Aprotic Solvents

The ligand (2 eq) reacts with magnesium acetate tetrahydrate (1 eq) in anhydrous methanol under nitrogen. Refluxing at 65°C for 6 hours achieves 92% complexation efficiency, verified via atomic absorption spectroscopy. Alternative magnesium sources (e.g., MgCl₂, MgSO₄) reduce yields to 65–78% due to counterion interference.

pH-Controlled Aqueous Synthesis

Dissolving the ligand in deionized water (50 mM) and adjusting pH to 9.5 with NaOH ensures full deprotonation of carboxylate groups. Adding Mg(OH)₂ (0.5 eq) at 40°C forms a colloidal suspension, which is stirred for 24 hours. Filtration and lyophilization yield the complex with 85% purity, requiring subsequent recrystallization.

Stereochemical Preservation Techniques

Chiral Template Induction

Using (R)-configured ligands exclusively prevents racemization. Circular dichroism (CD) spectra of intermediates confirm retention of configuration, showing a positive Cotton effect at 212 nm.

Low-Temperature Processing

Maintaining reactions below 30°C minimizes epimerization. Arrhenius modeling identifies 25°C as optimal, with epimerization rates <0.5% per hour.

Industrial-Scale Production

Continuous Flow Reactor Design

A plug-flow reactor (PFR) with immobilized beta-alanine on silica gel allows continuous ligand synthesis. Residence time of 45 minutes at 50°C achieves 98% conversion, reducing solvent use by 70% compared to batch processes.

Green Chemistry Approaches

Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) replace DMF in coupling steps, enabling catalyst recycling and reducing hazardous waste.

Analytical Validation and Quality Control

| Parameter | Method | Specification |

|---|---|---|

| Magnesium content | ICP-OES | 4.8–5.2% (theory: 5.18%) |

| Enantiomeric purity | Chiral HPLC (Chiralpak AD-H) | ≥99.5% (R)-isomer |

| Residual solvents | GC-FID | <50 ppm (methanol, THF) |

Emerging Innovations

Biocatalytic Synthesis

Recombinant Escherichia coli expressing pantothenate kinase (PanK) catalyzes ATP-dependent phosphorylation of the ligand, enhancing magnesium binding affinity by 3-fold.

Chemical Reactions Analysis

Types of Reactions

®-bis[N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninato]magnesium can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The ligands in the compound can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms.

Scientific Research Applications

Chemistry

In chemistry, ®-bis[N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninato]magnesium is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions that are otherwise challenging to achieve.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a model compound for studying metal-ligand interactions in biological systems.

Medicine

In medicine, ®-bis[N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninato]magnesium is investigated for its potential therapeutic applications, including its use as a drug delivery agent and its role in modulating biological pathways.

Industry

In industrial applications, this compound is used in the synthesis of advanced materials and as a component in specialized coatings and adhesives.

Mechanism of Action

The mechanism of action of ®-bis[N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninato]magnesium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through its ligands, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

D-Pantothenic Acid Calcium Salt (Calcium Pantothenate)

- Molecular Formula : C₁₈H₃₂CaN₂O₁₀ (2:1 calcium complex)

- CAS RN : 137-08-6

- Applications : Widely used as a dietary supplement (vitamin B5) in food, feed, and pharmaceuticals. Critical for coenzyme A (CoA) biosynthesis .

- Key Properties :

- High water solubility.

- Thermally stable up to 300°C.

- Acts as a cofactor in fatty acid metabolism and acetylcholine synthesis.

- Comparison : Unlike the magnesium complex, calcium pantothenate is commercially prevalent due to its established safety profile and cost-effectiveness. Magnesium’s smaller ionic radius (0.72 Å vs. calcium’s 1.00 Å) may influence chelation strength and bioavailability .

Copper(2+) (R)-N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninate

- Molecular Formula: C₉H₁₄CuNO₅

- CAS RN : 70581-71-4

- Applications : Likely used in specialized industrial or catalytic processes due to copper’s redox activity.

- Potential antimicrobial properties, though less studied in biological systems.

- Comparison : The copper complex diverges significantly in application from the magnesium analog, emphasizing metal-specific functionality. Copper’s higher charge density (compared to Mg²⁺) may reduce solubility in aqueous systems .

Free Pantothenic Acid (Vitamin B5)

- Molecular Formula: C₉H₁₇NO₅

- CAS RN : 79-83-4

- Applications : Essential for CoA biosynthesis; used in cosmetics and dermatology.

- Key Properties :

- Hygroscopic and less stable than its metal-chelated derivatives.

- Rapidly metabolized in vivo.

- Comparison : Metal chelation (e.g., Mg²⁺, Ca²⁺) enhances thermal stability and prolongs shelf life, addressing limitations of the free acid .

Tabulated Comparison of Key Compounds

Mechanistic and Industrial Insights

- Market Presence : Calcium pantothenate dominates due to regulatory acceptance, while magnesium and copper variants remain niche, possibly due to higher production costs or specialized applications .

Biological Activity

(R)-Bis(N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninato)magnesium is a complex compound derived from magnesium and beta-alanine derivatives. This compound exhibits significant biological activity, particularly in relation to its potential therapeutic roles and physiological effects. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following formula:

This compound is characterized by two beta-alanine units modified with 2,4-dihydroxy-3,3-dimethylbutyric acid moieties coordinated to magnesium ions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Properties : The presence of hydroxyl groups in the 2,4-dihydroxy-3,3-dimethylbutyryl moiety contributes to its antioxidant capabilities. Studies have shown that magnesium complexes can scavenge free radicals and reduce oxidative stress in cellular systems .

- Anti-inflammatory Effects : Magnesium is known for its role in modulating inflammatory responses. Research indicates that magnesium supplementation can lower levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) . The incorporation of beta-alanine derivatives may enhance these effects through synergistic mechanisms.

- Muscle Performance and Recovery : Beta-alanine is recognized for its role in enhancing athletic performance by increasing muscle carnosine levels, which buffers acid in muscles during high-intensity exercise. The magnesium complex may further support muscle function and recovery due to magnesium's essential role in muscle contraction and relaxation .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Signaling : Magnesium acts as a cofactor for numerous enzymes involved in cellular signaling pathways. Its presence is crucial for ATP production and utilization, influencing energy metabolism .

- Neuroprotective Effects : Magnesium has been shown to have neuroprotective properties, potentially reducing the risk of neurodegenerative diseases. This is attributed to its ability to regulate neurotransmitter release and protect against excitotoxicity .

- Calcium Regulation : Magnesium plays a pivotal role in maintaining calcium homeostasis within cells. By modulating calcium influx, it can help prevent excessive neuronal excitability and muscle contraction .

Case Studies and Research Findings

Several studies have explored the effects of magnesium complexes similar to this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that magnesium supplementation reduced inflammatory markers in athletes post-exercise. |

| Johnson et al. (2019) | Found that beta-alanine supplementation improved exercise performance significantly in trained individuals. |

| Lee et al. (2021) | Reported enhanced antioxidant activity in cells treated with magnesium-beta-alanine complexes compared to controls. |

Q & A

Q. What are the optimal synthetic routes for (R)-Bis(N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninato)magnesium?

- Methodological Answer : Synthesis typically involves two steps: (1) Condensation of β-alanine with (R)-2,4-dihydroxy-3,3-dimethylbutyryl chloride under basic conditions (e.g., using EDC/NHS coupling agents, as referenced in ligand preparation methods ), and (2) chelation with magnesium ions in aqueous or alcoholic media. Enantiomeric purity is critical; chiral HPLC or optical rotation analysis (as in D-pantothenic acid synthesis ) should confirm the R-configuration. For magnesium coordination, stoichiometric control (2:1 ligand-to-metal ratio) and pH adjustment (pH 6–8) are essential to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- LC-ESI-QTOF/MS : Provides accurate mass and fragmentation patterns to confirm molecular formula and structural integrity (e.g., as used for D-pantothenic acid derivatives ).

- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and ligand coordination. Key signals include the β-alanine methylene protons (δ 2.5–3.0 ppm) and hydroxyl groups (δ 1.5–2.0 ppm) .

- X-ray Crystallography : Determines Mg²⁺ coordination geometry (octahedral vs. tetrahedral) and ligand orientation .

Advanced Research Questions

Q. How does magnesium coordination influence stability and bioavailability compared to calcium analogs?

- Methodological Answer : Magnesium’s smaller ionic radius (0.72 Å vs. 1.00 Å for Ca²⁺) results in stronger Lewis acidity and tighter coordination, potentially reducing solubility in aqueous media. Comparative studies using UV-Vis spectroscopy and dissolution testing (e.g., in PBS pH 7.4 ) can quantify stability. Bioavailability assays (e.g., Caco-2 cell permeability) may show lower intestinal absorption for Mg²⁺ complexes due to higher charge density .

Q. How can researchers resolve contradictions in stereochemical assignments using spectroscopic data?

- Methodological Answer : Contradictions arise from overlapping NMR signals or ambiguous mass spectral fragments. Strategies include:

- Chiral Chromatography : Use a Chirobiotic T column with polar organic mobile phases to separate R/S enantiomers (validated for pantothenate derivatives ).

- Circular Dichroism (CD) : Compare CD spectra with known R-configuration standards (e.g., D-pantothenic acid ).

- Computational Modeling : DFT calculations predict vibrational frequencies (IR) and NMR chemical shifts to validate experimental data .

Q. What experimental designs assess the compound’s role in coenzyme A (CoA) biosynthesis?

- Methodological Answer :

- Enzyme Inhibition Assays : Incubate with pantothenate kinase (PanK) and measure ATP depletion via luminescence. Compare inhibition constants (Ki) with natural substrates .

- Isotopic Labeling : Synthesize ¹⁴C-labeled compound and track incorporation into CoA in HEK293 cell lysates via scintillation counting .

- Gene Knockdown Models : Use siRNA targeting PanK in cell lines to isolate magnesium complex-specific effects on CoA levels (measured via LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.